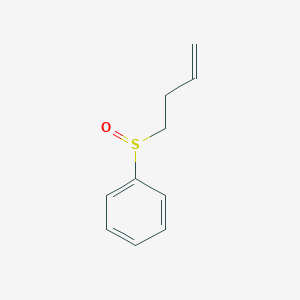![molecular formula C9H8FN3O2 B14072332 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoro-2-nitroaniline with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-amino-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
4-Fluoro-2,2-dimethyl-2H-benzo[d]imidazole: Lacks the nitro group, resulting in different reactivity and applications.
2,2-Dimethyl-7-nitro-2H-benzo[d]imidazole: Lacks the fluorine atom, affecting its biological activity and chemical properties.
Uniqueness
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for research and industrial applications.
属性
分子式 |
C9H8FN3O2 |
|---|---|
分子量 |
209.18 g/mol |
IUPAC 名称 |
4-fluoro-2,2-dimethyl-7-nitrobenzimidazole |
InChI |
InChI=1S/C9H8FN3O2/c1-9(2)11-7-5(10)3-4-6(13(14)15)8(7)12-9/h3-4H,1-2H3 |
InChI 键 |
WGIVLWIFPOJTQK-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C2C(=CC=C(C2=N1)F)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
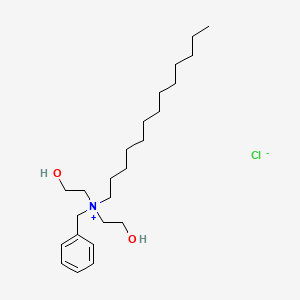
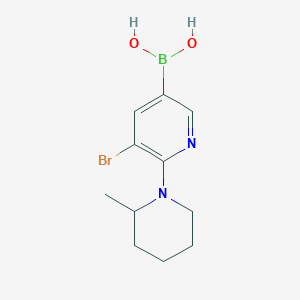
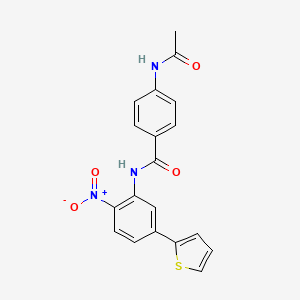



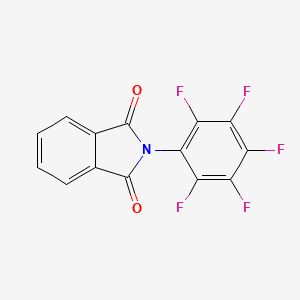
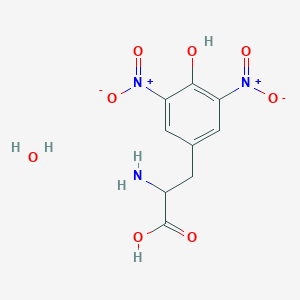
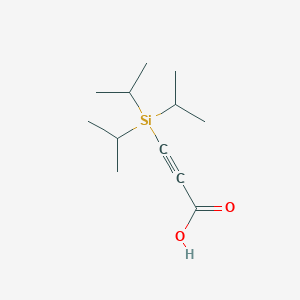
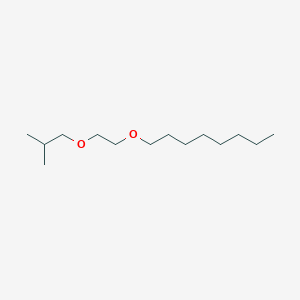
![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)
